molecular formula C8H16N4 B14716810 3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine CAS No. 13717-88-9

3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine

Cat. No.: B14716810
CAS No.: 13717-88-9
M. Wt: 168.24 g/mol
InChI Key: XYUWRWCXXJTBOO-UHFFFAOYSA-N
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Description

3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine is a heterocyclic compound belonging to the tetrazine family. Tetrazines are known for their unique chemical properties and have been extensively studied for their applications in various fields such as organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with nitriles or other suitable reagents. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tetrazine compounds.

Scientific Research Applications

3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets and pathways within a system. The compound may act as an electron donor or acceptor, participating in redox reactions that influence various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine is unique due to its specific propyl substituents, which influence its chemical reactivity and physical properties. This uniqueness makes it suitable for specific applications where other tetrazine derivatives may not be as effective.

Properties

CAS No.

13717-88-9

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

3,6-dipropyl-1,6-dihydro-1,2,4,5-tetrazine

InChI

InChI=1S/C8H16N4/c1-3-5-7-9-11-8(6-4-2)12-10-7/h7,9H,3-6H2,1-2H3

InChI Key

XYUWRWCXXJTBOO-UHFFFAOYSA-N

Canonical SMILES

CCCC1NN=C(N=N1)CCC

Origin of Product

United States

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